molecular formula C20H38O3 B13858795 1-(1,3-Dioxolan-2-yl)heptadecan-4-one

1-(1,3-Dioxolan-2-yl)heptadecan-4-one

Cat. No.: B13858795
M. Wt: 326.5 g/mol
InChI Key: QMHLLZINPVBRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)heptadecan-4-one can be synthesized through the reaction of heptadecan-4-one with 1,3-dioxolane under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)heptadecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)heptadecan-4-one involves its ability to interact with various molecular targets. The dioxolane ring can act as a protecting group for ketones, allowing for selective reactions at other functional groups. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)heptadecan-4-one is unique due to its long alkyl chain, which imparts hydrophobic properties and influences its interactions with lipid membranes and other hydrophobic environments. This makes it particularly useful in studies involving lipid structures and functions.

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)heptadecan-4-one

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h20H,2-18H2,1H3

InChI Key

QMHLLZINPVBRRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.